molecular formula C12H18O3 B15159249 1,4-Pentanediol, 1-(4-methoxyphenyl)- CAS No. 820247-81-2

1,4-Pentanediol, 1-(4-methoxyphenyl)-

Cat. No.: B15159249
CAS No.: 820247-81-2
M. Wt: 210.27 g/mol
InChI Key: QVCJXFNJIGWXCF-UHFFFAOYSA-N
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Description

1,4-Pentanediol, 1-(4-methoxyphenyl)- is an organic compound that features a pentanediol backbone with a methoxyphenyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Pentanediol, 1-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the use of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade. This method ensures high isomeric purity and efficient atom economy . Another method involves the catalytic conversion of furfural to 1,4-pentanediol using a combination of Amberlyst-15 and Ru-FeO_x/AC catalysts .

Industrial Production Methods

Industrial production of 1,4-Pentanediol, 1-(4-methoxyphenyl)- typically involves large-scale catalytic processes. For example, the direct conversion of furfural into 1,4-pentanediol using a fixed-bed reactor has been reported to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1,4-Pentanediol, 1-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,4-Pentanediol, 1-(4-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Pentanediol, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to active pharmaceutical ingredients, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Pentanediol, 1-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential applications compared to other similar diols. This functional group can enhance the compound’s reactivity and its suitability for specific pharmaceutical and industrial applications.

Properties

CAS No.

820247-81-2

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)pentane-1,4-diol

InChI

InChI=1S/C12H18O3/c1-9(13)3-8-12(14)10-4-6-11(15-2)7-5-10/h4-7,9,12-14H,3,8H2,1-2H3

InChI Key

QVCJXFNJIGWXCF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C1=CC=C(C=C1)OC)O)O

Origin of Product

United States

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